2-(4-Fluoro-3-isobutoxyphenyl)ethanol
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Overview
Description
3-iso-Butoxy-4-fluorophenethyl alcohol is an organic compound with the molecular formula C12H17FO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluorine atom and an iso-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4-fluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenethyl alcohol and iso-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group.
Nucleophilic Substitution: The deprotonated alcohol undergoes nucleophilic substitution with iso-butyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-iso-Butoxy-4-fluorophenethyl alcohol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxy-4-fluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are 3-iso-Butoxy-4-fluorobenzaldehyde or 3-iso-Butoxy-4-fluorobenzoic acid.
Reduction: The major product is 3-iso-Butoxy-4-fluoroethylbenzene.
Substitution: The major products depend on the nucleophile used, such as 3-iso-Butoxy-4-methoxyphenethyl alcohol or 3-iso-Butoxy-4-cyanophenethyl alcohol.
Scientific Research Applications
3-iso-Butoxy-4-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets. The fluorine atom and iso-butoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethyl alcohol: Lacks the iso-butoxy group, making it less hydrophobic.
3-iso-Butoxyphenethyl alcohol: Lacks the fluorine atom, affecting its electronic properties.
4-iso-Butoxyphenethyl alcohol: Similar structure but with different substitution pattern.
Uniqueness
3-iso-Butoxy-4-fluorophenethyl alcohol is unique due to the presence of both the fluorine atom and the iso-butoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
2-(4-Fluoro-3-isobutoxyphenyl)ethanol, also known as 3-iso-butoxy-4-fluorophenethyl alcohol, is an organic compound with a molecular formula of C12H17FO2. It has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanism of action, interactions with biomolecules, and potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C12H17FO2 |
Molecular Weight | 212.26 g/mol |
IUPAC Name | 2-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanol |
InChI | InChI=1S/C12H17FO2/c1-9(2)... |
Canonical SMILES | CC(C)COC1=C(C=CC(=C1)CCO)F |
The biological activity of this compound is primarily attributed to its structural features, including the fluorine atom and the iso-butoxy group. These modifications can influence the compound's binding affinity and selectivity for various molecular targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have demonstrated that related phenolic compounds can effectively scavenge free radicals, suggesting potential protective effects against oxidative stress .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are under investigation. Similar phenolic compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to determine the specific efficacy of this compound against different cancer types .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of phenethyl alcohol derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, highlighting their potential as anticancer agents.
- Enzyme Interaction Studies : Preliminary investigations into enzyme interactions suggest that this compound may inhibit key metabolic enzymes, which could lead to altered metabolic pathways relevant in cancer and metabolic disorders .
Future Directions
Research on this compound is still in its infancy. Future studies should focus on:
- In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
- Comparative Analyses : Investigating its activity relative to other phenolic compounds to establish a clearer profile of its biological effects.
Properties
Molecular Formula |
C12H17FO2 |
---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
2-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-9(2)8-15-12-7-10(5-6-14)3-4-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI Key |
PAMJWLXNHYOPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CCO)F |
Origin of Product |
United States |
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